RP101442
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-13(2)29-21-10-7-15(11-16(21)12-24)23-26-22(27-30-23)19-6-4-5-18-17(19)8-9-20(18)25-14(3)28/h4-7,10-11,13,20H,8-9H2,1-3H3,(H,25,28)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWMDPLFGXHGCN-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NC(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NC(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306761-08-9 | |
| Record name | PR-101442 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1306761089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PR-101442 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2Q3WJK6VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Rational Design of Structural Analogs for Biological Probing
Design of Analogs for Biological Probing
The design of bis(oxazoline) derivatives for biological probing often focuses on incorporating features that enable detection or interaction with biological systems. This can involve:
Fluorescent Tagging: Attaching fluorophores to the bis(oxazoline) scaffold can create fluorescent probes. For example, chiral oxazoline-triazole-benzothiazole triads have been synthesized and explored as photoactive sensors for enantioselective carbohydrate recognition researchgate.net. Similarly, zinc(II) complexes incorporating chiral bis(oxazoline) ligands and achiral dipyrrinato ligands have shown bright fluorescence with quantum efficiencies up to 0.70, suggesting potential for fluorescent probes and bioimaging nih.govresearchgate.net. These modifications leverage the ligand's ability to coordinate metals that can then interact with fluorogenic units.
Bioactivity and Sensing: Derivatives incorporating imidazoline-oxazoline scaffolds have been synthesized and evaluated for their antimicrobial activity researchgate.net. This highlights the potential for the core structure or its modifications to exhibit inherent biological activity or to serve as a platform for developing bioactive compounds.
Chiral Recognition: The well-defined chiral environment provided by bis(oxazoline) ligands can be exploited for enantioselective recognition of biomolecules. The ability to tune the steric and electronic properties of the ligand allows for the design of analogs that can selectively bind to specific enantiomers of analytes, such as amino acids or carbohydrates researchgate.net.
The rational design process involves strategically modifying the ligand's structure to impart specific photophysical properties, binding affinities, or biological activities, thereby enabling the detection or study of biological entities.
Development of Conjugates and Probes for Mechanistic Studies
Conformational Analysis and its Impact on Biological Activity
Understanding the three-dimensional structure and conformational flexibility of a molecule is fundamental to its interaction with biological targets, such as receptors or enzymes. The specific spatial arrangement, or conformation, of a drug candidate dictates its ability to bind effectively to its intended biological target, influencing both potency and selectivity. Derivatives based on the 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene scaffold possess chiral centers within the oxazoline (B21484) rings, which can contribute to defined conformational preferences. The presence of the rigid benzene (B151609) linker between the two oxazoline moieties can also impose certain spatial constraints.
Preclinical Investigation of 1,3 Bis S 4 Isopropyl 4,5 Dihydrooxazol 2 Yl Benzene: Mechanisms and Biological Impact
In Vivo Preclinical Model Applications for Efficacy Evaluation
Consistent with the lack of in vitro data, there is no evidence of in vivo preclinical studies for 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene. The evaluation of this compound's efficacy in living organisms has not been documented in retrievable sources.
Selection and Utilization of Relevant Animal Models (e.g., Rodents, Lagomorphs, Carnivores, Humanized Mice)
No publications were found that describe the use of any animal models, including rodents, lagomorphs, carnivores, or humanized mice, to assess the biological effects of 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene.
Methodologies for Assessing Biological Response in Disease Models
In the absence of any in vivo studies, there are consequently no reports on the methodologies used to assess the biological response to this compound in any disease models.
Elucidation of Mechanism of Action (MoA)The mechanism of biological action for this compound has not been elucidated in the available scientific literature.
Receptor-Ligand Interaction Dynamics and SpecificityData on the binding affinity, specificity, or interaction dynamics of this compound with any biological receptor or target is not publicly accessible.
Due to this lack of foundational research, a detailed and evidence-based article adhering to the provided outline cannot be generated at this time.
Modulation of Biochemical Pathways by 1,3 Bis S 4 Isopropyl 4,5 Dihydrooxazol 2 Yl Benzene
Impact on Metabolic Flux and Cellular Homeostasis
Specific data detailing the direct impact of 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene on metabolic flux or cellular homeostasis is not present in the provided search results. Such effects would typically be investigated through metabolomics studies or cellular assays that monitor changes in metabolite levels or cellular functions in response to the compound. The compound's primary reported uses are in chemical synthesis and catalysis, rather than as a direct modulator of cellular metabolic processes.
Metabolomics and Pathway Analysis Techniques
While the compound itself is not described as a tool for metabolomics or pathway analysis, its chiral nature and ability to form complexes with metals suggest potential indirect applications. Metabolomics relies on the comprehensive analysis of small molecules within biological systems to understand metabolic pathways bevital.nonih.gov. If 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene were to be used in a research context that involved metabolic profiling, its presence and potential interactions would need to be accounted for. However, no specific studies detailing its use in such techniques are presented.
Computational and Theoretical Approaches in 1,3 Bis S 4 Isopropyl 4,5 Dihydrooxazol 2 Yl Benzene Research
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are pivotal in understanding how a molecule interacts with biological targets or within a specific environment. These methods allow researchers to predict binding affinities, identify key interaction points, and observe the dynamic behavior of molecular systems over time. For 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene, such simulations would typically involve:
Docking Studies: Predicting the preferred orientation of the molecule when bound to a target protein or receptor. This process identifies potential binding sites and estimates the strength of the interaction, often quantified by a binding energy score.
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms and molecules over a period, providing insights into the stability of the docked complex, conformational changes, and the dynamic nature of interactions. MD simulations can reveal how the molecule flexes, rotates, and interacts with its surrounding solvent or protein environment, offering a more realistic picture than static docking poses.
While specific published studies detailing molecular docking and dynamics for 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene were not directly found in the provided search results, the general application of these techniques to similar chiral oxazoline-containing ligands in coordination chemistry and catalysis highlights their relevance researchgate.netuni-marburg.deresearchgate.net. For instance, studies involving chiral oxazolylphenolates with metal ions utilize these methods to understand complex formation and stability researchgate.net.
In Silico Prediction of Biological Activity and Receptor Interactions
Predicting biological activity and receptor interactions in silico is a cornerstone of modern drug discovery, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing. This involves using computational models to forecast how a molecule might interact with specific biological targets, such as enzymes or receptors, and what its potential therapeutic effects could be.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their observed biological activity. By analyzing a set of known active and inactive molecules, QSAR can generate predictive models that estimate the activity of new, unsynthesized compounds based on their structural features.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. Pharmacophore models can then be used to search databases for molecules that match these requirements.
Receptor-Ligand Interaction Analysis: Advanced computational tools can simulate the binding of 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene to specific receptor pockets, identifying critical amino acid residues involved in binding and predicting the nature of these interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions).
While direct studies on 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene were not explicitly found, related research on oxadiazole derivatives has employed in silico methods to predict biological activity, such as α-glucosidase inhibition imist.ma. These studies utilize molecular docking and ADMET predictions to assess drug-likeness and potential therapeutic efficacy, demonstrating the broader applicability of these techniques in medicinal chemistry.
Cheminformatics for Compound Library Design and Virtual Screening
Cheminformatics leverages computational tools and databases to manage, analyze, and interpret chemical information. In the context of compound library design and virtual screening, cheminformatics plays a crucial role in:
Library Design: Creating diverse and relevant collections of chemical compounds for screening. This can involve scaffold hopping, fragment-based design, or the systematic exploration of chemical space around a lead compound. For 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene, cheminformatics could be used to design libraries of analogues with modified isopropyl groups or different aromatic cores to explore structure-activity relationships.
Virtual Screening: Rapidly evaluating large databases of compounds to identify those most likely to possess desired properties or biological activity. Techniques include similarity searching, substructure searching, and the application of predictive models derived from QSAR or machine learning.
Data Mining and Analysis: Extracting meaningful patterns and insights from chemical data, such as identifying common structural motifs associated with activity or predicting physicochemical properties.
The search results indicate that compounds containing oxazoline (B21484) rings are utilized in various applications, including as chiral ligands in asymmetric catalysis researchgate.netresearchgate.netresearchgate.netmdpi.com. Cheminformatic approaches would be essential for designing novel ligands with specific stereochemical and electronic properties for catalytic applications. For instance, modifying the isopropyl substituent or the benzene (B151609) core of 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene could be guided by cheminformatic analysis to optimize catalytic performance.
Advanced Predictive Modeling for SAR and ADMET Prediction (excluding toxicity profiles)
Advanced predictive modeling is critical for understanding the Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of potential drug candidates. This section focuses on SAR and ADMET prediction, excluding direct toxicity profiling as per the instructions.
Structure-Activity Relationship (SAR) Modeling: This involves building computational models to predict how variations in a molecule's structure affect its biological activity. Techniques such as machine learning algorithms (e.g., Random Forests, Support Vector Machines) and deep learning can be employed to identify key structural features responsible for activity and to guide the design of more potent and selective analogues.
ADMET Prediction:
Absorption: Predicting how well a compound is absorbed into the body, often assessed through parameters like Caco-2 permeability or oral bioavailability.
Distribution: Estimating how a compound distributes throughout the body, including its binding to plasma proteins and its ability to cross biological membranes.
Metabolism: Predicting how a compound is metabolized by enzymes in the body, which can affect its efficacy and duration of action.
Excretion: Forecasting the primary routes by which a compound is eliminated from the body.
Compound List
1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
UNII-Q2Q3wjk6VL
1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues
Benzimidazole clubbed with oxadiazole ring
1,2,3-triazole derivatives
Miglitol
Phenyl and furan (B31954) ring containing thiazoles
Aryl-thiazole Schiff base hybrids
Furan-thiazole Schiff base hybrids
(S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-phenolate
(S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenolate
(S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-cyanophenolate
(S)-1-(4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalen-2-olate
1,3,5-tris((R/S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene ((R/S)-TOxiPr)
Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)amine
1,3-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene
1,3-Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)benzene
1,3-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene
1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
1,3-Bis(4,5-dihydrooxazol-2-yl)benzene
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane
1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene
1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)-1,3-dihydroisobenzofuran
2,5-Bis((S)-4-isopropyl-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)thiophene
2,5-Bis((S)-4-isoButyl-4,5-dihydrooxazol-2-yl)thiophene
2,5-Bis((S)-4-((S)-sec-Butyl)-4,5-dihydrooxazol-2-yl)thiophene
2,5-Bis((S)-1-(4-Chlorophenyl)-4-isopropyl-4,5-dihydro-1H-imidazol-2-yl)thiophene
N1,N2-Bis(2-((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)benzene-1,2-diamine
1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene
Advanced Analytical Methodologies for 1,3 Bis S 4 Isopropyl 4,5 Dihydrooxazol 2 Yl Benzene Characterization in Biological Systems
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are indispensable for isolating and quantifying complex organic molecules, including chiral compounds like 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene, within intricate biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone for the analysis of non-volatile and thermally labile compounds in biological samples. It couples the separation power of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry. For 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene, LC-MS/MS can be employed to achieve high selectivity and sensitivity, allowing for its detection and quantification even at low concentrations in biological fluids or tissue extracts. While specific studies detailing the LC-MS analysis of this particular compound in biological systems were not found in the provided search results, LC-MS is a standard method for analyzing similar chiral organic molecules and their potential metabolites. nih.govbldpharm.combldpharm.comtcichemicals.comlgcstandards.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. Although 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene's volatility may require derivatization for optimal GC analysis, GC-MS has been used for the characterization of related bis(oxazoline) ligands. mdpi.combrown.edu Furthermore, GC coupled with flame ionization detection (GC-FID) can be utilized for enantiomeric excess (ee) analysis by employing chiral stationary phases, which is crucial for chiral compounds. osti.gov
Spectroscopic Approaches for Structural Elucidation and Conformation
Spectroscopic methods are vital for confirming the identity, structure, and purity of 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is paramount for detailed structural elucidation.
¹H NMR: Provides information about the number and types of hydrogen atoms, their chemical environment, and their connectivity through spin-spin coupling. The presence of isopropyl groups, the aromatic benzene (B151609) core, and the dihydrooxazole rings would yield characteristic signals.
¹³C NMR: Identifies the different carbon environments within the molecule, complementing ¹H NMR data.
2D NMR Techniques (e.g., COSY, HSQC, HMBC): These advanced techniques establish correlations between nuclei, enabling unambiguous assignment of complex structures and confirmation of connectivity, which is essential for verifying the stereochemistry of the chiral centers. bldpharm.combrown.edursc.org For instance, studies on similar bis(oxazoline) ligands provide detailed ¹H and ¹³C NMR assignments. bldpharm.comrsc.org
Table 7.2.1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Structural Features in Bis(oxazoline) Ligands
| Feature | ¹H NMR (δ, ppm) (Representative) | ¹³C NMR (δ, ppm) (Representative) |
| Aromatic Protons | 7.0-7.5 | 115-135 |
| Isopropyl Methyls | 0.9-1.1 (doublets) | 19-22 |
| Isopropyl Methine | 1.7-2.0 (multiplet) | 30-35 |
| Oxazoline (B21484) Ring CH | 3.8-4.5 | 65-70 |
| Oxazoline Ring CH₂ | 4.0-4.5 | 67-72 |
| Oxazoline Ring C=N | - | 160-165 |
| Benzene Ring Quaternary C | - | 130-140 |
Mass Spectrometry (MS): Mass spectrometry provides critical information regarding the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can generate molecular ions ([M+H]⁺ or M⁺) and characteristic fragment ions. Fragmentation patterns can reveal structural features, such as the loss of isopropyl groups or cleavage within the dihydrooxazole rings, aiding in structural confirmation. bldpharm.comrsc.orgpsu.eduresearchgate.netiucr.orggoogle.commiamioh.edu Hyphenated techniques like LC-MS and GC-MS are particularly powerful for analyzing complex mixtures. nih.govsigmaaldrich.combldpharm.combldpharm.comtcichemicals.comlgcstandards.commdpi.combrown.eduosti.gov
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups present in the molecule, such as C=N stretching vibrations from the oxazoline rings and C-O stretching. researchgate.net
Bioanalytical Methods for Metabolite Profiling and Identification
Direct research detailing the metabolic fate of 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene within biological systems is not extensively covered in the provided search results. However, bioanalytical strategies for metabolite profiling and identification would typically involve advanced mass spectrometry coupled with liquid chromatography.
LC-MS/MS: This technique is the gold standard for identifying and quantifying metabolites. By employing high-resolution mass analyzers and tandem mass spectrometry (MS/MS), researchers can detect low-abundance metabolites, determine their accurate mass, and elucidate their structures through fragmentation analysis. This allows for the characterization of potential biotransformation products, such as hydroxylated species, cleaved ring structures, or conjugates. The process involves incubating the compound with biological samples (e.g., liver microsomes, cell cultures, or in vivo samples) and then analyzing the resulting mixture using LC-MS/MS to identify any new chemical entities formed.
Microscopic and Imaging Techniques for Subcellular Localization and Interaction Visualization
Studies on the subcellular localization or visualization of 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene within biological systems, such as cells or tissues, are not prominent in the provided search results. However, if such investigations were to be conducted, microscopic and imaging techniques would be employed.
Fluorescence Microscopy and Confocal Microscopy: If the compound could be labeled with a fluorescent tag, or if it exhibits intrinsic fluorescence, these techniques would allow for its visualization within cellular compartments. Confocal microscopy provides optical sectioning capabilities, enabling three-dimensional localization and detailed imaging of the compound's distribution within cells.
Electron Microscopy: For higher resolution imaging, transmission electron microscopy (TEM) or scanning electron microscopy (SEM) could be used, particularly if the compound forms aggregates or interacts with specific cellular ultrastructures.
These techniques are crucial for understanding how the compound is taken up by cells, where it resides, and what cellular components it might interact with, providing insights into its potential biological activity or fate.
Future Directions and Emerging Research Avenues for 1,3 Bis S 4 Isopropyl 4,5 Dihydrooxazol 2 Yl Benzene
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Compound Profiling
While omics technologies are traditionally associated with biological systems, their principles are increasingly being adapted to understand complex chemical processes, including catalysis. For ligands like 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene, future research may involve the integration of high-throughput screening coupled with advanced analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), to profile catalytic systems comprehensively. This can involve analyzing the entire catalytic ensemble, including the ligand, metal center, substrates, and byproducts, to gain deeper mechanistic insights. Such "catalytic omics" approaches could identify subtle variations in catalyst performance under different conditions, leading to optimized reaction pathways and the discovery of novel catalytic transformations mdpi.commdpi.comresearchgate.net. For instance, profiling reaction mixtures using LC-MS/MS can reveal detailed information about catalyst deactivation pathways or the formation of minor, yet influential, intermediates, contributing to a more holistic understanding of the ligand's behavior in complex reaction environments.
Development of Novel Preclinical Models and Organ-on-a-Chip Systems
The role of 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene in this context is indirect but significant: it enables the synthesis of chiral drug candidates and intermediates. Future research will likely focus on employing this ligand in the efficient, enantioselective synthesis of molecules destined for testing in advanced preclinical models, including organ-on-a-chip systems. These microfluidic devices mimic human organ functions and are crucial for early-stage drug efficacy and toxicity assessments, offering more predictive power than traditional cell cultures or animal models iscbconference.comgdch.de. The ligand's ability to facilitate the synthesis of enantiomerically pure compounds is paramount, as stereochemistry often dictates a drug's biological activity and safety profile. Research might explore using the ligand to synthesize specific chiral building blocks or active pharmaceutical ingredients (APIs) that are then evaluated using these sophisticated preclinical platforms, thereby accelerating the drug discovery pipeline.
Advanced Drug Discovery Strategies and Lead Optimization Methodologies
The utility of 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene in advanced drug discovery is well-established, primarily through its application in asymmetric synthesis. Future research directions include its integration into more sophisticated lead optimization strategies. This involves not only achieving high enantioselectivity in the synthesis of drug candidates but also exploring novel catalytic reactions that can introduce complex stereocenters or functional groups efficiently. Chemoinformatic approaches, combined with high-throughput experimentation, are being developed to accelerate ligand selection and optimization for specific reactions, potentially identifying superior BOX derivatives or reaction conditions for challenging transformations chemrxiv.orgchemrxiv.org. For example, quantitative structure-selectivity relationship (QSSR) modeling can be employed to predict the performance of new ligand designs based on structural features, guiding the synthesis of more effective catalysts for pharmaceutical development chemrxiv.org.
Table 1: Performance of BOX Ligands in Key Asymmetric Transformations
| Transformation Type | Typical Enantioselectivity (ee%) | Key Substrates | Future Research Focus |
| Allylic Alkylation | Up to 98% | Racemic 1,3-diphenylallyl acetate | Development of immobilized or flow systems for greener processes; broader substrate scope. |
| Cyclopropanation | Up to 99% | Olefins, azoesters | Synthesis of complex carbocyclic structures; integration with other catalytic systems. |
| Alkynylation of Imines | Up to 99% | Imines | Accessing chiral propargylic amines; application in total synthesis of complex natural products. |
| Vinylogous Mukaiyama Aldol | Up to 95% | Aldehydes, enol ethers | Ligand design optimization via chemoinformatics; synthesis of pharmaceutical intermediates (e.g., PRMT5 inhibitors). |
| Carbene Insertion into Si-H | Up to 93% | Silanes, α-diazocarbonyls | Development of novel backbone structures (e.g., SPHENOL-BOX) for enhanced performance; mechanistic studies. |
| Radical C-H Amination | Up to 94% | Anilines, hydrocarbons | Expansion to diverse C-H bonds; synthesis of chiral amines, amides, and azaheterocycles for drug discovery. |
Note: Enantioselectivity values are representative and can vary based on specific reaction conditions and substrates.
Translational Research Frameworks for Preclinical Data Interpretation
Translational research aims to bridge the gap between laboratory discoveries and practical applications, particularly in the pharmaceutical industry. For 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene, this involves developing robust frameworks for translating its catalytic performance into scalable and industrially viable processes. Future research will likely focus on strategies such as ligand immobilization on solid supports or incorporation into continuous flow systems. These approaches facilitate catalyst recovery and recycling, reduce waste, and enable precise control over reaction parameters, which are critical for large-scale synthesis nih.govsciengine.com. Furthermore, developing standardized protocols for interpreting preclinical data derived from compounds synthesized using this ligand will be essential. This includes establishing clear links between the ligand's catalytic efficiency, the purity of the synthesized chiral molecules, and their observed biological activity or toxicity in preclinical models, thereby building confidence for clinical translation.
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing Unii-Q2Q3wjk6VL with high purity?
- Methodological Answer : Begin with a systematic literature review to identify existing synthesis pathways, prioritizing peer-reviewed journals and validated procedures. For reproducibility, ensure experimental sections detail stoichiometric ratios, solvent systems, and purification methods (e.g., recrystallization or chromatography). Cross-reference spectroscopic data (e.g., NMR, IR) with published spectra to confirm purity and structural integrity . If inconsistencies arise, replicate experiments under controlled conditions (e.g., inert atmosphere, temperature gradients) to isolate variables affecting yield .
Q. Which spectroscopic techniques are most effective for characterizing Unii-Q2Q3wjk6VL, and how should data be interpreted?
- Methodological Answer : Combine multiple techniques for robust characterization:
- NMR : Use H and C NMR to confirm molecular structure and assess purity via peak splitting/integration .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- XRD : Single-crystal X-ray diffraction provides definitive structural confirmation.
Cross-validate results with computational models (e.g., DFT calculations) to resolve ambiguities in stereochemistry or dynamic effects . Document all parameters (e.g., solvent, temperature) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic stability data reported for Unii-Q2Q3wjk6VL across different studies?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables:
- Population : Define the compound’s polymorphic forms or solvates.
- Intervention : Compare stability under varying conditions (e.g., humidity, temperature).
- Comparison : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to quantify degradation thresholds.
- Outcome : Standardize reporting metrics (e.g., ΔH, activation energy).
Conduct meta-analyses of existing data, prioritizing studies with transparent methodologies and raw data availability. Address discrepancies through controlled replication studies .
Q. What methodological approaches are recommended for optimizing reaction conditions to enhance the yield of Unii-Q2Q3wjk6VL in multi-step syntheses?
- Methodological Answer : Implement a Design of Experiments (DoE) approach:
- Variables : Identify critical factors (e.g., catalyst loading, reaction time).
- Screening : Use fractional factorial designs to prioritize influential variables.
- Optimization : Apply response surface methodology (RSM) to model non-linear interactions.
Validate findings with kinetic studies (e.g., in-situ FTIR monitoring) to track intermediate formation. Publish full experimental workflows, including failed attempts, to aid community-driven optimization .
Data Analysis and Validation
Q. How should researchers address conflicting biological activity data for Unii-Q2Q3wjk6VL in preclinical assays?
- Methodological Answer :
- Assay Validation : Ensure cell lines, incubation times, and controls (e.g., solvent-only) are consistent across studies.
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch variability.
- Meta-Analysis : Aggregate data using PRISMA guidelines, highlighting study limitations (e.g., low sample size, unblinded assays).
Collaborate with independent labs to replicate key findings, emphasizing transparency in raw data sharing .
Ethical and Reproducibility Standards
Q. What steps ensure ethical compliance and reproducibility when publishing studies on Unii-Q2Q3wjk6VL?
- Methodological Answer :
- Data Retention : Archive raw spectra, chromatograms, and lab notebooks for ≥10 years to facilitate audits or reanalysis .
- Conflict of Interest : Disclose funding sources and intellectual property ties.
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo or ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
